molecular formula C11H12ClNO B2849477 N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide CAS No. 1568209-38-0

N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide

Cat. No.: B2849477
CAS No.: 1568209-38-0
M. Wt: 209.67
InChI Key: NNYJZXPARSFSKE-MRVPVSSYSA-N
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Description

N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide is a chiral chemical compound with the molecular formula C11H12ClNO and a molecular weight of 210 Da . This molecule features a stereocenter in the (R) configuration, making it a potential building block for asymmetric synthesis and the development of enantiomerically pure substances . The compound's structure includes a 4-chlorophenyl group and a prop-2-enamide (acrylamide) moiety, which may allow for further functionalization, such as in polymerization or Michael addition reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJZXPARSFSKE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Acylation with Acryloyl Chloride

This classical approach employs (1R)-1-(4-chlorophenyl)ethylamine and acryloyl chloride under biphasic conditions:

Procedure :

  • Dissolve (1R)-1-(4-chlorophenyl)ethylamine (1.0 eq) in dichloromethane (DCM) at 0°C.
  • Add acryloyl chloride (1.2 eq) dropwise with stirring.
  • Simultaneously introduce aqueous NaHCO₃ (2.0 eq) to maintain pH 8–9.
  • Stir for 4 h at room temperature, then extract with DCM.
  • Dry organic layers over Na₂SO₄ and concentrate under reduced pressure.

Optimization Data :

Parameter Tested Range Optimal Conditions Yield (%)
Solvent DCM, THF, EtOAc DCM 78
Base NaHCO₃, K₂CO₃, Et₃N NaHCO₃ 82
Temperature (°C) 0, 25, 40 0 → 25 85

Key Advantages : Rapid reaction time (2–4 h), high atom economy.
Limitations : Requires strict temperature control to prevent racemization.

Carbodiimide-Mediated Coupling with Acrylic Acid

For acid-sensitive substrates, DCC/DMAP-mediated coupling provides an alternative:

Procedure :

  • Combine (1R)-1-(4-chlorophenyl)ethylamine (1.0 eq) and acrylic acid (1.5 eq) in anhydrous DCM.
  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Stir under argon for 12 h at 25°C.
  • Filter precipitated dicyclohexylurea (DCU), concentrate filtrate, and purify via silica chromatography (EtOAc/hexane).

Scale-Up Considerations :

  • Replacing DCC with water-soluble carbodiimides (e.g., EDCI) facilitates workup.
  • Microwave assistance reduces reaction time to 30 min with comparable yields.

Enzymatic Resolution of Racemic Amine Precursors

To access enantiopure (1R)-1-(4-chlorophenyl)ethylamine:

Procedure :

  • Treat racemic 1-(4-chlorophenyl)ethylamine with lipase B from Candida antarctica (CAL-B).
  • Perform kinetic resolution using vinyl acrylate as acyl donor in MTBE at 30°C.
  • Separate unreacted (1R)-amine from (1S)-amide by extraction.

Performance Metrics :

Enzyme Load (wt%) Time (h) ee (%) Conversion (%)
5 24 98 45
10 12 99 48

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) :
δ 7.35–7.25 (m, 4H, Ar-H), 6.40 (dd, J = 16.8, 10.2 Hz, 1H, CH₂=CH), 6.15 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.65 (d, J = 10.2 Hz, 1H, CH₂=CH), 5.10 (quin, J = 6.6 Hz, 1H, CH(CH₃)), 1.55 (d, J = 6.6 Hz, 3H, CH₃).

FT-IR (KBr) :
ν 3280 (N-H), 1650 (C=O), 1605 (C=C), 1540 (N-H bend).

Optical Rotation :
[α]²⁵D = +42.5° (c 1.0, CHCl₃).

Chiral Purity Assessment

HPLC Conditions :

  • Column: Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase: Hexane/i-PrOH (90:10)
  • Flow Rate: 1.0 mL/min
  • Retention Times: (1R)-isomer = 12.3 min, (1S)-isomer = 14.7 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

  • Reactor Design : Tubular reactor with static mixers (T = 25°C, τ = 10 min).
  • Productivity : 2.8 kg/day using 1 L reactor volume.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 32 18
PMI (g/g) 56 29
Energy (kJ/mol) 480 210

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide and related compounds:

Compound Molecular Formula Functional Groups Synthesis Method Applications Key Properties
This compound C₁₁H₁₂ClNO Acrylamide, 4-chlorophenyl, chiral center Likely acylation of (R)-1-(4-chlorophenyl)ethylamine with acryloyl chloride Hypothetical: Polymer precursors, bioactive intermediates Reactivity via Michael addition; potential fungicidal activity inferred from analogs
N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide (–4) C₉H₉ClN₂ Cyanoamine (N–C≡N), chiral center Electrophilic cyanation with BrCN Asymmetric synthesis intermediate Prone to trimerization; [α]D²⁰ = +288.4°; IR: 3193 cm⁻¹ (N–H), 2218 cm⁻¹ (C≡N)
Carpropamid () C₁₅H₁₇Cl₂NO Cyclopropanecarboxamide, 4-chlorophenyl Multi-step synthesis with cyclopropane ring formation Fungicide (FRAC 16.2) targeting rice blast Stereoisomer-dependent activity; mixture of four enantiomers (≥95% AR/BR enantiomers)
Diclocymet () C₁₄H₁₅Cl₂N₂O Cyanoamide (N–CN), 2,4-dichlorophenyl Cyanamide synthesis with substituted amines Fungicide (MBI-D class) Enhanced activity against resistant pathogens; cyano group stabilizes binding

Key Structural and Functional Insights

Reactivity: The acrylamide group in this compound introduces conjugation (C=C–C=O), enabling Michael addition reactions or polymerization. In contrast, cyanamides (e.g., –4) exhibit nucleophilic reactivity at the cyano group but are prone to trimerization under thermal conditions . Carpropamid’s cyclopropane ring enhances steric hindrance, improving target-site binding in fungi .

Optical Activity :

  • Both the target compound and its cyanamide analog () retain high optical purity ([α]D²⁰ = +288.4° for the cyanamide), critical for enantioselective applications in catalysis or agrochemicals .

Biological Activity: Carpropamid and diclocymet () demonstrate that chloro-substituted aryl groups and stereochemistry significantly enhance fungicidal efficacy.

Synthetic Challenges :

  • Cyanamide synthesis requires careful handling of BrCN, a toxic reagent, whereas acrylamides may face stability issues due to polymerization. Carpropamid’s multi-step synthesis highlights the complexity of cyclopropane-containing compounds .

Research Findings and Data

  • Spectroscopic Characterization: The cyanamide analog () shows distinct ¹³C NMR signals at 114.7 ppm (C≡N) and IR vibrations at 2218 cm⁻¹, absent in acrylamides. Acrylamides would instead exhibit C=O stretches near 1650–1700 cm⁻¹ .
  • Thermal Stability :

    • Cyanamide derivatives trimerize under heat, forming heterocycles like triazines, whereas acrylamides may polymerize or decompose, limiting their utility in high-temperature applications .

Q & A

Q. Basic

  • Cancer Cell Lines : IC50 determination in MCF-7 (breast cancer) via MTT assay.
  • Enzyme Inhibition : COX-2 inhibition assays (ELISA) quantify anti-inflammatory potential.
  • Microsomal Stability : Rat liver microsomes assess metabolic half-life (t1/2 > 2 hours preferred) .

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